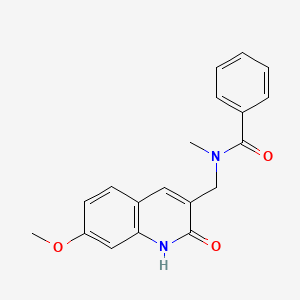
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as GMX1778, is a small molecule inhibitor that targets NAD+ synthesis. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by GMX1778 has shown promising results in preclinical studies for the treatment of cancer and metabolic disorders.
Wirkmechanismus
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. NAD+ is an essential coenzyme that plays a critical role in various cellular processes, including DNA repair, metabolism, and aging. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased cell viability and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects on cells. Inhibition of NAD+ synthesis by N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide leads to decreased ATP production, increased oxidative stress, and activation of the AMP-activated protein kinase (AMPK) pathway. These effects contribute to the anti-tumor and metabolic benefits observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its specificity for NAMPT and its ability to inhibit NAD+ synthesis. However, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of focus is the development of more potent and selective NAMPT inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in humans for the treatment of cancer and metabolic disorders.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-7-methoxyquinoline with methyl 3-aminobenzoate to form the intermediate product. The intermediate is then reacted with N-methyl-4-piperidone to yield N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. The synthesis process has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, colon, and pancreatic cancer. Additionally, N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)13-6-4-3-5-7-13)12-15-10-14-8-9-16(24-2)11-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSGRYHJGZPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


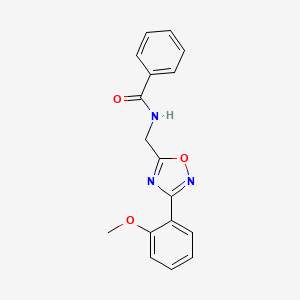
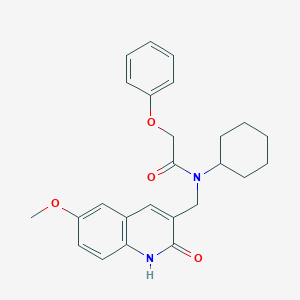
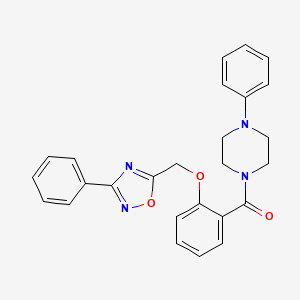
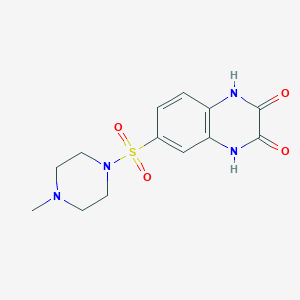

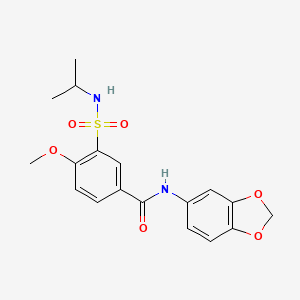
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
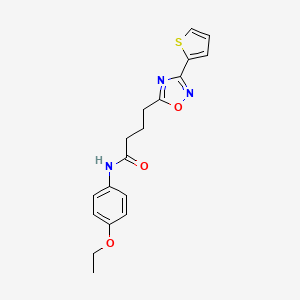
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
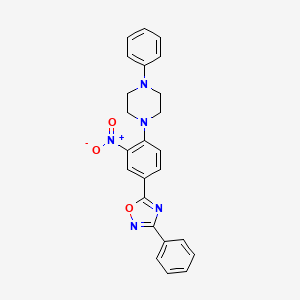
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
